Cas no 2168209-84-3 (5-ethyl-3-formylthiophene-2-carboxylic acid)

5-Ethyl-3-formylthiophene-2-carboxylic acid is a heterocyclic organic compound featuring both aldehyde and carboxylic acid functional groups on a thiophene backbone. This structure makes it a versatile intermediate in organic synthesis, particularly for the development of pharmaceuticals, agrochemicals, and functional materials. The presence of reactive formyl and carboxyl groups allows for further derivatization, enabling applications in cross-coupling reactions, condensation processes, and heterocycle formation. Its thiophene core contributes to electronic properties useful in material science. The compound is typically handled under controlled conditions due to its sensitivity. High purity grades are available for research and industrial use, ensuring consistency in synthetic applications.
5-ethyl-3-formylthiophene-2-carboxylic acid structure
2168209-84-3 structure
Product name:5-ethyl-3-formylthiophene-2-carboxylic acid
CAS No:2168209-84-3
MF:C8H8O3S
Molecular Weight:184.212321281433
CID:6276277
PubChem ID:165571123

5-ethyl-3-formylthiophene-2-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 5-ethyl-3-formylthiophene-2-carboxylic acid
    • EN300-1179741
    • 2168209-84-3
    • インチ: 1S/C8H8O3S/c1-2-6-3-5(4-9)7(12-6)8(10)11/h3-4H,2H2,1H3,(H,10,11)
    • InChIKey: XXBMKQJSDALXCS-UHFFFAOYSA-N
    • SMILES: S1C(C(=O)O)=C(C=O)C=C1CC

計算された属性

  • 精确分子量: 184.01941529g/mol
  • 同位素质量: 184.01941529g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 193
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.8
  • トポロジー分子極性表面積: 82.6Ų

5-ethyl-3-formylthiophene-2-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1179741-10000mg
5-ethyl-3-formylthiophene-2-carboxylic acid
2168209-84-3
10000mg
$6266.0 2023-10-03
Enamine
EN300-1179741-2500mg
5-ethyl-3-formylthiophene-2-carboxylic acid
2168209-84-3
2500mg
$2856.0 2023-10-03
Enamine
EN300-1179741-250mg
5-ethyl-3-formylthiophene-2-carboxylic acid
2168209-84-3
250mg
$1341.0 2023-10-03
Enamine
EN300-1179741-1000mg
5-ethyl-3-formylthiophene-2-carboxylic acid
2168209-84-3
1000mg
$1458.0 2023-10-03
Enamine
EN300-1179741-5000mg
5-ethyl-3-formylthiophene-2-carboxylic acid
2168209-84-3
5000mg
$4226.0 2023-10-03
Enamine
EN300-1179741-100mg
5-ethyl-3-formylthiophene-2-carboxylic acid
2168209-84-3
100mg
$1283.0 2023-10-03
Enamine
EN300-1179741-500mg
5-ethyl-3-formylthiophene-2-carboxylic acid
2168209-84-3
500mg
$1399.0 2023-10-03
Enamine
EN300-1179741-1.0g
5-ethyl-3-formylthiophene-2-carboxylic acid
2168209-84-3
1g
$0.0 2023-06-08
Enamine
EN300-1179741-50mg
5-ethyl-3-formylthiophene-2-carboxylic acid
2168209-84-3
50mg
$1224.0 2023-10-03

5-ethyl-3-formylthiophene-2-carboxylic acid 関連文献

5-ethyl-3-formylthiophene-2-carboxylic acidに関する追加情報

5-Ethyl-3-Formylthiophene-2-Carboxylic Acid: A Comprehensive Overview

The compound with CAS No. 2168209-84-3, commonly referred to as 5-Ethyl-3-Formylthiophene-2-Carboxylic Acid, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry, materials science, and pharmacology. This compound is a derivative of thiophene, a heterocyclic aromatic compound with a five-membered ring containing one sulfur atom. The presence of the ethyl group at the 5-position and the formyl group at the 3-position, along with the carboxylic acid group at the 2-position, imparts unique chemical properties and reactivity to this molecule.

5-Ethyl-3-Formylthiophene-2-Carboxylic Acid has been extensively studied for its potential applications in various industries. Recent research has highlighted its role as a building block in the synthesis of advanced materials, such as organic semiconductors and sensors. The thiophene ring is known for its excellent electronic properties, making it a valuable component in the development of high-performance electronic devices. The formyl group at the 3-position further enhances the molecule's ability to participate in various chemical reactions, such as condensation and oxidation reactions, which are crucial for material synthesis.

In the pharmaceutical industry, 5-Ethyl-3-Formylthiophene-2-Carboxylic Acid has shown promise as a lead compound for drug discovery. Its unique structure allows for interactions with various biological targets, making it a potential candidate for anti-inflammatory, anti-cancer, and neuroprotective agents. Recent studies have demonstrated that this compound exhibits significant antioxidant activity, which could be harnessed to develop therapeutic agents targeting oxidative stress-related diseases.

The synthesis of 5-Ethyl-3-Formylthiophene-2-Carboxylic Acid involves a series of well-established organic reactions. Typically, the molecule is synthesized through a combination of Friedel-Crafts alkylation and oxidation reactions. The use of transition metal catalysts has been reported to enhance the efficiency of these reactions, leading to higher yields and better purity of the final product. Researchers have also explored green chemistry approaches to synthesize this compound, such as using microwave-assisted synthesis or solvent-free conditions, which align with current sustainability goals in the chemical industry.

One of the most intriguing aspects of 5-Ethyl-3-Formylthiophene-2-Carboxylic Acid is its ability to form self-assembled structures under specific conditions. These structures have potential applications in nanotechnology and materials science. For instance, films formed by this compound exhibit excellent optical and electrical properties, making them suitable for use in organic light-emitting diodes (OLEDs) and photovoltaic devices. Recent advancements in thin-film deposition techniques have further enhanced the practicality of these applications.

The reactivity of 5-Ethyl-3-Formylthiophene-2-Carboxylic Acid is influenced by its functional groups. The carboxylic acid group at the 2-position can undergo esterification or amidation reactions, enabling further functionalization of the molecule. These reactions are pivotal in tailoring the physical and chemical properties of derivatives for specific applications. For example, ester derivatives of this compound have been explored for their potential as bioactive agents in agricultural chemistry.

In terms of spectroscopic analysis, 5-Ethyl-3-formylthiophene-2-carboxylic acid exhibits characteristic absorption bands in UV-vis spectroscopy due to its conjugated system. These bands are sensitive to changes in the molecular environment, making them useful for studying intermolecular interactions and aggregation behavior. Fluorescence spectroscopy has also been employed to investigate the excited-state dynamics of this compound, providing insights into its photochemical properties.

Recent research has focused on understanding the electrochemical properties of 5-Ethyl-3-formylthiophene-2-carboxylic acid and its derivatives. Cyclic voltammetry studies have revealed that this compound exhibits reversible redox behavior, which is essential for applications in energy storage devices such as supercapacitors and batteries. The integration of this compound into hybrid materials has shown improved electrochemical performance compared to conventional materials.

The environmental impact of 5-Ethyl-formyl-thiophene-carboxylic acid is another area that has received attention from researchers. Studies have been conducted to assess its biodegradability and toxicity under different conditions. Results indicate that this compound has low toxicity towards aquatic organisms when exposed at environmentally relevant concentrations. However, further research is needed to fully understand its long-term effects on ecosystems.

In conclusion, 5-Ethyl-formlyl-thiophene-carboxylic acid (CAS No: 2168209843) is a versatile compound with a wide range of potential applications across multiple disciplines. Its unique structure enables it to participate in diverse chemical reactions and self-assemble into functional materials. As research continues to uncover new properties and applications of this molecule, it holds great promise for advancing technologies in electronics, medicine, and sustainable chemistry.

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